5-Methoxypyrazine-2-carbaldehyde

Description

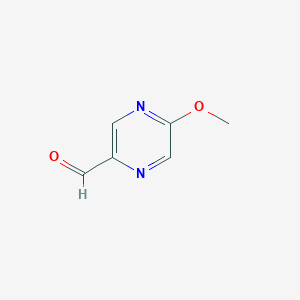

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOOMHYFEFVYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717061 | |

| Record name | 5-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32205-72-4 | |

| Record name | 5-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxypyrazine-2-carbaldehyde: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyrazine-2-carbaldehyde (CAS Number: 32205-72-4), a heterocyclic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document details the compound's physicochemical properties, spectroscopic profile, and key synthetic and reactive methodologies. Emphasis is placed on its emerging role as a versatile building block, particularly in the construction of targeted protein degraders such as PROTACs. The guide aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this valuable synthetic intermediate.

Introduction: The Versatility of a Pyrazine Scaffold

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are recognized for their diverse biological activities and sensory properties.[1] The introduction of functional groups onto the pyrazine ring system provides a modular platform for the synthesis of complex molecules with tailored properties. This compound, featuring both an electron-donating methoxy group and a reactive aldehyde moiety, represents a strategically important intermediate. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. This unique combination of features has positioned this compound as a valuable building block in medicinal chemistry and materials science.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its successful application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models and should be considered as such.

| Property | Value | Source |

| CAS Number | 32205-72-4 | [3] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 231.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [4] |

| logP | 0.2977 (Predicted) | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy group protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two pyrazine ring protons will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The methoxy group protons (OCH₃) will be a sharp singlet further upfield, expected around δ 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon should be observable around δ 55-60 ppm.

The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp absorption band between 1680 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. C-H stretching vibrations of the aldehyde proton are expected to appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The spectrum will also feature C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.[5][6]

In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 138. Fragmentation patterns would likely involve the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 109, and the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[7][8]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of similar heterocyclic aldehydes. One common approach involves the oxidation of the corresponding primary alcohol, 5-methoxypyrazin-2-yl)methanol.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 32205-72-4 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 5-Methylpyrazine-2-carboxaldehyde | C6H6N2O | CID 13624977 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxypyrazine-2-carbaldehyde: Properties, Synthesis, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyrazine-2-carbaldehyde, a substituted pyrazine derivative, is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features make it a valuable component in the design of sophisticated therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic analysis, insights into its chemical reactivity, and a discussion of its pivotal role as a structural motif in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the synthesis and application of novel therapeutics.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. The pyrazine nucleus is a key component in numerous natural products and clinically approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic stability. The introduction of substituents, such as the methoxy and carbaldehyde groups in this compound, allows for fine-tuning of the molecule's steric and electronic properties, enabling its use as a versatile building block in the synthesis of complex molecular architectures with tailored biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the behavior of the final active pharmaceutical ingredient.

General and Predicted Properties

| Property | Value | Source |

| CAS Number | 32205-72-4 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [2][3] |

| Appearance | Not explicitly stated in sources, typically a solid at room temperature. | |

| Boiling Point (Predicted) | 231.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.33 ± 0.10 | [1] |

| LogP (Predicted) | 0.2977 | [2] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [2] |

Solubility and Storage

Practical application in a laboratory setting necessitates an understanding of a compound's solubility and stability.

-

Solubility: While detailed quantitative solubility data is not widely published, heterocyclic aldehydes such as this are typically soluble in common organic solvents like dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and dimethylformamide (DMF). Its miscibility with water is expected to be limited.

-

Storage and Stability: For long-term viability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1] Some suppliers also indicate that it can be stored at room temperature for shorter periods.[3] It is crucial to protect the compound from moisture.[2]

Spectroscopic and Analytical Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques. The following sections provide an interpretation of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the methoxy group, and the aldehyde. The two aromatic protons on the pyrazine ring will appear as singlets or doublets in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the ring nitrogens and the aldehyde group. The methoxy protons will present as a sharp singlet at approximately δ 4.0 ppm. The aldehyde proton will be the most downfield signal, appearing as a singlet around δ 9.5-10.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the two distinct aromatic CH carbons, the two quaternary carbons of the pyrazine ring (one bearing the methoxy group and the other the aldehyde), the methoxy carbon, and the highly deshielded carbonyl carbon of the aldehyde group (typically δ 185-195 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are diagnostic for the C-H stretch of an aldehyde.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyrazine ring.

-

C-O Stretch: An absorption band corresponding to the C-O stretch of the methoxy group is expected around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 138.

-

Predicted Adducts: In electrospray ionization (ESI), common adducts are predicted, such as [M+H]⁺ at m/z 139.05020 and [M+Na]⁺ at m/z 161.03214.[4]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrazine ring and the reactive aldehyde functional group.

Reactivity of the Pyrazine Ring

The pyrazine ring is generally electron-deficient and less aromatic than benzene, making it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms. The presence of the methoxy group, an electron-donating group, can modulate this reactivity. Halogenated pyrazines are known to be more reactive towards nucleophilic displacement than their pyridine counterparts.[5] The pyrazine ring can also undergo radical substitution reactions.[5]

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making this compound a valuable synthetic intermediate. Common reactions include:

-

Reductive Amination: A cornerstone reaction for introducing amine-containing moieties, crucial for linker attachment in PROTAC synthesis.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.

-

Condensation Reactions: With various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.

Application in Targeted Protein Degradation: A Key Building Block for PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[6] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a key building block in the synthesis of the linker and the E3 ligase-recruiting moiety.[3]

Role in PROTAC Synthesis

The aldehyde functionality of this compound serves as a critical chemical handle for attaching the linker, which is then connected to the POI-binding ligand. The pyrazine ring itself can be part of the linker or a component of the E3 ligase ligand, contributing to the overall conformation and physicochemical properties of the PROTAC molecule.

The following diagram illustrates the general workflow for incorporating this compound into a PROTAC scaffold.

Caption: Workflow for incorporating this compound into a PROTAC.

Experimental Protocol: Reductive Amination for Linker Conjugation

The following is a representative, generalized protocol for the reductive amination of this compound with an amine-containing linker.

Materials:

-

This compound

-

Amine-functionalized linker (e.g., a diamine or an amino acid derivative)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and the amine-functionalized linker (1.0-1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazine-linker conjugate.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined physicochemical properties, predictable reactivity, and amenability to a variety of chemical transformations make it an attractive starting material for the synthesis of complex therapeutic agents. As the quest for novel PROTACs and other protein degraders continues, the strategic application of such heterocyclic scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its full potential in their synthetic endeavors.

References

- 1. This compound CAS#: 32205-72-4 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxypyrazine-2-carbaldehyde molecular structure and weight

An In-Depth Technical Guide to 5-Methoxypyrazine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 32205-72-4), a heterocyclic aromatic aldehyde. The document details its molecular structure, physicochemical properties, handling, and safety protocols. As a member of the pyrazine family, this compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this specific chemical entity.

Part 1: Molecular Structure and Identification

This compound is a substituted pyrazine, which is a diazine compound with nitrogen atoms at positions 1 and 4 of the benzene-like ring. The structure features a methoxy group (-OCH₃) at position 5 and an aldehyde group (-CHO) at position 2. This arrangement of functional groups makes it a reactive and versatile intermediate in chemical synthesis.

The canonical Simplified Molecular-Input Line-Entry System (SMILES) representation for the molecule is O=CC1=NC=C(OC)N=C1.[1] The International Chemical Identifier (InChI) provides a unique and layered textual representation of the atomic connectivity and stereochemistry: InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3.[2]

Chemical Structure Diagram

Caption: Molecular Structure of this compound

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 32205-72-4 | [1][3][4][5] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 138.12 g/mol | [1][3][4] |

| Monoisotopic Mass | 138.04292 Da | [2] |

| Synonym | 5-Methoxy-2-pyrazinecarbaldehyde | [1] |

| InChIKey | KSOOMHYFEFVYRI-UHFFFAOYSA-N | [2] |

Part 2: Physicochemical and Computational Properties

The physical and chemical properties of a compound are critical for planning experiments, including reaction conditions, solvent selection, and purification methods. While extensive experimental data is not widely published, predicted values provide a useful baseline for laboratory work.

| Property | Value | Type | Source(s) |

| Boiling Point | 231.5 ± 35.0 °C | Predicted | [4] |

| Density | 1.238 ± 0.06 g/cm³ | Predicted | [4] |

| Purity | ≥95% - 97% | Experimental | [1][3] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | Computational | [1] |

| LogP | 0.2977 | Computational | [1] |

| Hydrogen Bond Acceptors | 4 | Computational | [1] |

| Hydrogen Bond Donors | 0 | Computational | [1] |

| Rotatable Bonds | 2 | Computational | [1] |

Part 3: Applications in Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.

Role as a Protein Degrader Building Block

This compound is classified within the product family of "Protein Degrader Building Blocks".[3] This suggests its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other molecules designed to induce targeted protein degradation, a cutting-edge area in drug discovery. The pyrazine scaffold can serve as a core structural element or a linker component in these complex bifunctional molecules.

Potential as a Precursor in Flavor and Fragrance Chemistry

The related compound, 5-Methoxypyrazine-2-carboxylic acid, is noted for its applications in enhancing flavor and aroma profiles in the food and beverage industry.[7] this compound is a direct precursor to this carboxylic acid via oxidation, indicating its potential role in the synthesis of flavor and fragrance agents.

Conceptual Synthetic Workflow

The following diagram illustrates the potential synthetic pathways originating from this compound, highlighting its role as a versatile intermediate.

Caption: Conceptual workflow of this compound as a synthetic intermediate.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Storage Recommendations

To maintain its integrity, this compound should be stored under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[4][8] Another source suggests storage at -20°C in a sealed container, protected from moisture.[1] For shipping purposes, it is generally stable at room temperature.[1][5]

Hazard Identification and Safety Precautions

The compound is classified with the signal word "Warning".[5][8] The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[5]

Recommended precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use it within a fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a specialized chemical compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by a substituted pyrazine ring, offers multiple avenues for chemical modification. With a molecular weight of 138.12 g/mol , it is a key building block for creating more complex molecules, particularly in the fields of targeted protein degradation and potentially in flavor chemistry. Strict adherence to recommended storage and safety protocols is essential when working with this compound to ensure both experimental success and user safety.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 32205-72-4 [m.chemicalbook.com]

- 5. aobchem.com [aobchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. chemimpex.com [chemimpex.com]

- 8. achmem.com [achmem.com]

Spectroscopic Characterization of 5-Methoxypyrazine-2-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxypyrazine-2-carbaldehyde (C₆H₆N₂O₂, Molecular Weight: 138.12 g/mol ).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of directly published experimental spectra for this compound, this guide synthesizes predicted data, information from structurally similar compounds, and established spectroscopic principles to provide a robust analytical framework.

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are of significant interest due to their presence in a variety of natural and synthetic products, including food flavorings and pharmaceutical agents.[5][6][7][8] The unique electronic and structural properties imparted by the pyrazine ring, coupled with the methoxy and aldehyde functional groups, make a thorough spectroscopic characterization essential for its identification, purity assessment, and elucidation of its role in chemical and biological processes. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its constituent functional groups, dictates its characteristic spectroscopic signatures. The pyrazine ring provides a distinct aromatic system, while the electron-donating methoxy group and the electron-withdrawing aldehyde group influence the electronic environment and, consequently, the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyrazine ring, and the methoxy protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet | - |

| H-3 | 8.5 - 8.7 | Singlet | - |

| H-6 | 8.2 - 8.4 | Singlet | - |

| Methoxy-H | 4.0 - 4.2 | Singlet | - |

Justification of Predicted Shifts:

-

Aldehyde Proton: Aldehyde protons are highly deshielded and typically appear as singlets in the range of 9-10 ppm.[9]

-

Aromatic Protons (H-3 and H-6): The protons on the pyrazine ring are in an electron-deficient aromatic system, leading to significant deshielding. Their chemical shifts are expected to be in the downfield region, typically between 8.0 and 9.0 ppm. The exact positions are influenced by the substituents. The aldehyde group at C2 will strongly deshield the adjacent H-3 proton, while the methoxy group at C5 will have a shielding effect on the adjacent H-6 proton.

-

Methoxy Protons: The protons of the methoxy group are shielded by the oxygen atom and are expected to appear as a sharp singlet around 4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-5 | 160 - 165 |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-6 | 135 - 140 |

| OCH₃ (Methoxy) | 55 - 60 |

Justification of Predicted Shifts:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon bearing the electron-donating methoxy group (C-5) is expected to be the most shielded among the ring carbons directly bonded to a substituent. Conversely, the carbons adjacent to the nitrogen atoms and the electron-withdrawing aldehyde group (C-2 and C-3) will be more deshielded.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| C=O Stretch (Aldehyde) | 1710 - 1690 | Strong |

| C=N and C=C Stretch (Pyrazine ring) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Methoxy) | 1250 - 1200 | Strong |

Interpretation of Key Bands:

-

C=O Stretch: A strong absorption band in the region of 1710-1690 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[10]

-

Aromatic Ring Vibrations: The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7][11][12][13]

-

C-O Stretch: The stretching vibration of the C-O bond in the methoxy group will result in a strong band, typically around 1250-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 137 | [M-H]⁺ |

| 109 | [M-CHO]⁺ |

| 95 | [M-CHO-CH₂]⁺ or [M-C₂H₃O]⁺ |

| 67 | [C₃H₃N₂]⁺ |

Fragmentation Pathway:

Caption: Predicted key fragmentation steps for this compound in EI-MS.

Interpretation of Fragmentation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to the molecular weight of the compound.[14]

-

Loss of a Hydrogen Radical: A peak at m/z 137 ([M-H]⁺) is anticipated due to the loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[15]

-

Loss of the Aldehyde Group: A significant fragment at m/z 109 ([M-CHO]⁺) would result from the cleavage of the C-C bond between the pyrazine ring and the aldehyde group.[15]

-

Further Fragmentation: Subsequent fragmentation of the m/z 109 ion would lead to the characteristic ions of the substituted pyrazine ring. The fragmentation of alkylpyrazines is often dominated by the cleavage of the side chain.[16]

Experimental Protocols

While specific experimental parameters should be optimized for the instrument in use, the following provides a general methodology for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shifts using the residual solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Use Electron Ionization (EI) as the ionization method.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data. As with any analytical work, it is recommended to compare experimentally obtained data with the predictions outlined in this guide for a confident structural elucidation.

References

- 1. rsc.org [rsc.org]

- 2. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR [m.chemicalbook.com]

- 3. Vibrational spectrum of pyrazinecarbaldehyde - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The Pherobase NMR: 2-Isobutyl-3-methoxypyrazine|2-isobutyl-3-methoxypyrazine|C9H14N2O [pherobase.com]

- 5. Pyrazine [webbook.nist.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Pyrazine(290-37-9) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypyrazine-2-carbaldehyde

Abstract: 5-Methoxypyrazine-2-carbaldehyde is a heterocyclic compound with potential applications as a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use, from reaction engineering and purification to formulation and long-term storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility and stability profiles of this compound. We present not just a collection of data, but a series of validated protocols and the scientific rationale behind them, empowering researchers to generate reliable data tailored to their specific applications. This document outlines the principles of solubility and stability testing, provides step-by-step experimental methodologies, and discusses the interpretation of results in accordance with established scientific and regulatory standards.

Introduction

This compound (CAS No. 32205-72-4) is a substituted pyrazine featuring both an electron-donating methoxy group and an electron-withdrawing aldehyde functional group.[1] This unique electronic arrangement suggests a complex chemical behavior that directly influences its physical properties. In any research or development context, two of the most fundamental properties to establish are solubility and stability.

-

Solubility dictates the choice of solvents for chemical reactions, purification processes (e.g., crystallization), and the preparation of analytical standards. In drug development, aqueous solubility is a critical determinant of a compound's bioavailability.[2]

-

Stability defines the conditions under which the compound can be handled and stored without degradation. Understanding its degradation pathways is crucial for developing robust formulations, establishing shelf-life, and identifying potential impurities.[3]

Given the limited publicly available data on this specific molecule, this guide adopts a proactive, methodological approach. It is designed as a practical manual for a laboratory setting, detailing the necessary experiments to build a comprehensive physicochemical profile of this compound.

Part 1: Physicochemical Profile and Predicted Properties

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its expected behavior.

Molecular Structure: C₆H₆N₂O₂[4] Molecular Weight: 138.12 g/mol [4]

Key structural features influencing solubility and stability:

-

Pyrazine Ring: A nitrogen-containing aromatic heterocycle. The two nitrogen atoms are capable of hydrogen bonding as acceptors.

-

Methoxy Group (-OCH₃): An electron-donating group that can slightly increase lipophilicity.

-

Carbaldehyde Group (-CHO): A polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It is also a chemically reactive site susceptible to oxidation and nucleophilic attack.

Predicted Properties: Computational tools provide useful estimations where experimental data is lacking.

| Property | Predicted Value | Significance |

| LogP | 0.2977[4] | A low LogP value suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar solvents. |

| Topological Polar Surface Area (TPSA) | 52.08 Ų[4] | This value suggests moderate cell permeability and indicates the molecule's overall polarity. |

| Hydrogen Bond Acceptors | 4[4] | The presence of multiple hydrogen bond acceptors (two pyrazine nitrogens, one ether oxygen, one carbonyl oxygen) implies that the molecule will interact favorably with protic solvents like water, ethanol, and methanol. |

| Hydrogen Bond Donors | 0[4] | The absence of hydrogen bond donors means its solubility in protic solvents is driven by the solvent's ability to donate hydrogen bonds to the molecule. |

These predictions suggest that this compound is a moderately polar compound. Its solubility is expected to be significant in polar organic solvents and potentially limited but measurable in water. The aldehyde group represents the most probable site of chemical instability.

Part 2: Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[5][6] This method measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][7]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥97%)[4]

-

Selected solvents (HPLC grade or equivalent): Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Acetonitrile, Dichloromethane, Toluene.

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters).

-

Calibrated HPLC-UV or UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is critical to ensure a saturated solution is formed. A starting point is to add ~10 mg of the compound to 2 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is crucial to ensure thermodynamic equilibrium is reached.[8]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid excess. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Caution: Adsorption of the compound onto the filter material can underestimate solubility. Pre-saturating the filter by discarding the first portion of the filtrate is recommended.[9]

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentration.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Observations |

| Water | 25 | (Experimental Data) | Colorless solution, solid excess present |

| pH 7.4 PBS | 25 | (Experimental Data) | Colorless solution, solid excess present |

| Ethanol | 25 | (Experimental Data) | Colorless solution, solid excess present |

| Acetonitrile | 25 | (Experimental Data) | Colorless solution, solid excess present |

| Dichloromethane | 25 | (Experimental Data) | Colorless solution, solid excess present |

| Toluene | 25 | (Experimental Data) | Colorless solution, solid excess present |

Workflow Visualization: Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Part 3: Chemical Stability Assessment

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[3] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use, as outlined in ICH guideline Q1A(R2).[10][11] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[10][12]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in Acetonitrile).[13]

-

Acids: 0.1 M Hydrochloric Acid (HCl).

-

Bases: 0.1 M Sodium Hydroxide (NaOH).

-

Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂).

-

Solvents: Water, Acetonitrile (HPLC grade).

-

Temperature-controlled oven, photostability chamber.

-

A validated stability-indicating HPLC method (see Part 4).

Methodology:

-

Sample Preparation: For each condition, prepare samples in triplicate. A typical preparation involves diluting the stock solution with the stress agent to a final concentration of ~0.1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 30 minutes.[14]

-

Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60°C for 30 minutes.[14]

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Separately, store a solution (in Acetonitrile:Water) under the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) as needed to achieve the target degradation of 5-20%.

-

Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks (degradants).

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | Observations (e.g., New Peak RTs) |

| 0.1 M HCl | 30 min / 60°C | (Experimental Data) | (Experimental Data) | (e.g., Peak at RT 2.5 min) |

| 0.1 M NaOH | 30 min / 60°C | (Experimental Data) | (Experimental Data) | (e.g., Significant degradation) |

| 3% H₂O₂ | 24 h / RT | (Experimental Data) | (Experimental Data) | (e.g., Peak at RT 3.1 min) |

| Heat (Solid) | 48 h / 60°C | (Experimental Data) | (Experimental Data) | (e.g., No significant change) |

| Heat (Solution) | 48 h / 60°C | (Experimental Data) | (Experimental Data) | (e.g., Minor degradation) |

| Light (ICH Q1B) | 1.2M lux hrs | (Experimental Data) | (Experimental Data) | (e.g., No significant change) |

Potential Degradation Pathways

Based on the functional groups present, the primary degradation pathways are likely to involve the aldehyde group. Pyrazine rings themselves are generally stable but can be susceptible to oxidation under harsh conditions.[15]

Caption: Predicted Degradation Pathways for the Compound.

Part 4: Essential Analytical Methodologies

A reliable and validated analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[14][16]

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug without interference from impurities, excipients, or degradation products.[17]

Objective: To develop an HPLC method that separates this compound from all potential degradation products generated during stress testing.

Starting HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. A typical gradient might be:

-

0-15 min: 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Return to 5% B

-

18-22 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set at a wavelength of maximum absorbance (determined by a UV scan of the compound).

-

Injection Volume: 10 µL.

Method Development & Validation:

-

Specificity: Inject all samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

-

Linearity, Accuracy, Precision: Once specificity is established, the method must be validated according to ICH Q2(R1) guidelines for linearity, range, accuracy, and precision.

Conclusion and Recommendations

Understanding the solubility and stability of this compound is not an academic exercise; it is a prerequisite for its successful application in any scientific or industrial context. This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to generate this critical data.

Based on the predicted properties and general chemical principles, we recommend the following:

-

Storage: The compound should be stored in a cool, dark, and dry place to minimize thermal and photolytic degradation.[4] Given its aldehyde functionality, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent long-term oxidation.

-

Solvent Selection: For reactions and analysis, polar aprotic solvents like acetonitrile are likely good choices. For applications requiring aqueous media, solubility may be limited, and the use of co-solvents or formulation strategies may be necessary.

-

Handling: Avoid exposure to strong oxidizing agents, strong bases, and prolonged high temperatures, as these conditions are most likely to cause degradation.

By following the methodologies outlined herein, researchers can build a robust data package that will inform decision-making, ensure the quality and reliability of their work, and accelerate the development of applications for this compound.

References

- 1. This compound CAS#: 32205-72-4 [m.chemicalbook.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. scispace.com [scispace.com]

- 4. chemscene.com [chemscene.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

Navigating the Procurement of 5-Methoxypyrazine-2-carbaldehyde: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Quality Control, and Strategic Applications of 5-Methoxypyrazine-2-carbaldehyde.

Introduction: The Strategic Importance of this compound in Modern Chemistry

This compound (CAS No: 32205-72-4), a substituted pyrazine derivative, has emerged as a critical building block in the synthesis of complex organic molecules. Its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. For researchers and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and handling is paramount to ensuring the success and reproducibility of their scientific endeavors. This guide provides a comprehensive technical overview of the commercial availability, supplier landscape, quality control methodologies, and key applications of this compound.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. The compound is typically offered in research quantities, from milligrams to several grams, with options for bulk and custom synthesis available upon request. When selecting a supplier, researchers should consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data, and the supplier's reputation for quality and reliability.

| Supplier | Purity | Available Quantities | Notes |

| ChemScene | ≥97%[1] | Custom synthesis, commercial production[1] | Offers a range of services including process optimization and peptide custom services. |

| AOBChem | 95%[2] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g (inquire) | Backordered for most quantities, with a 7-10 day delivery from China stock. |

| Key Organics | >95% | 0.25g, 1g, inquire for other pack sizes | Typically a 15-day lead time. |

| Parchem | Not specified | Inquire for quote | Specialty chemical supplier.[3] |

| CP Lab Safety | min 95% | 1 gram | For professional, research, and industrial use only. |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most up-to-date information on pricing, availability, and lead times.

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is a critical first step in any research application. Impurities from the synthetic process can significantly impact the outcome of subsequent reactions and biological assays. Therefore, a robust quality control (QC) process is essential. The primary analytical techniques for the characterization of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of this compound and for identifying any potential impurities. A reverse-phase HPLC method is typically employed for the analysis of pyrazine derivatives.

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 98:2 mixture of Acetonitrile/Water.[4][5]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at 270 nm.[4]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Retention time should be consistent for a given set of conditions.

-

Caption: Workflow for HPLC Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying any structural isomers or impurities.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Expected Spectral Data:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyrazine ring, and the methoxy group protons. The chemical shifts and coupling patterns will be characteristic of the 5-methoxy-2-formylpyrazine structure.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon of the aldehyde, the carbons of the pyrazine ring (with characteristic shifts for carbons attached to nitrogen and the methoxy group), and the carbon of the methoxy group.

-

Synthetic Routes and Potential Impurities

A common synthetic route to this compound likely involves the oxidation of the corresponding alcohol, (5-methoxypyrazin-2-yl)methanol.[6] This precursor can be synthesized through various methods.[7]

Caption: A plausible synthetic pathway to this compound.

Understanding the synthetic pathway is crucial for anticipating potential impurities. Common impurities could include:

-

Starting Material: Unreacted (5-methoxypyrazin-2-yl)methanol.

-

Over-oxidation Product: 5-Methoxypyrazine-2-carboxylic acid, formed if the oxidation is too harsh.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

Reagent-related Impurities: Byproducts from the oxidizing agent.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules, particularly in the fields of medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a common feature in many biologically active compounds. This compound provides a convenient entry point for the synthesis of more complex pyrazine derivatives with potential therapeutic applications.

One notable area of application is in the development of phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is a key enzyme in the central nervous system, and its inhibition is a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.[8][9] The aldehyde functionality of this compound allows for its incorporation into larger molecules that can interact with the active site of the PDE10A enzyme. Several patented series of PDE10A inhibitors utilize substituted pyrazines, highlighting the importance of intermediates like this compound in this area of drug discovery.[10]

Materials Science

In the realm of materials science, heterocyclic compounds are integral to the development of organic electronics. The electronic properties of the pyrazine ring, combined with the synthetic versatility of the aldehyde group, make this compound a candidate for the synthesis of novel organic light-emitting diode (OLED) materials.[11][12] The aldehyde can be used to build larger conjugated systems with tailored electronic and photophysical properties, which are essential for efficient charge transport and light emission in OLED devices.[13]

Conclusion

This compound is a commercially available and synthetically valuable building block for researchers in drug discovery and materials science. A careful consideration of supplier qualifications, coupled with rigorous in-house quality control using techniques such as HPLC and NMR, is essential for obtaining reliable and reproducible results. The strategic application of this versatile intermediate continues to contribute to the advancement of new therapeutics and innovative organic materials.

References

- 1. chemscene.com [chemscene.com]

- 2. aobchem.com [aobchem.com]

- 3. parchem.com [parchem.com]

- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 5. Pyrazine | SIELC Technologies [sielc.com]

- 6. Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6 [smolecule.com]

- 8. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sunshine-oled.com [sunshine-oled.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

The Strategic Utility of 5-Methoxypyrazine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide

Abstract

The pyrazine moiety is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have rendered it a privileged scaffold in drug design. This technical guide delves into the specific role and applications of 5-Methoxypyrazine-2-carbaldehyde , a key chemical intermediate, in the synthesis of novel bioactive molecules. While direct biological activities of this compound are not extensively documented, its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures with therapeutic potential. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties of this compound, its synthetic utility, and the biological relevance of the pyrazine derivatives it can generate, with a particular focus on the development of kinase inhibitors.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds.[1] The nitrogen atoms act as hydrogen bond acceptors and can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.[2] The pyrazine ring is found in drugs with diverse therapeutic applications, including anti-cancer, anti-tubercular, and anti-inflammatory agents.[2][3]

The inherent chemical stability and the potential for multi-site functionalization make pyrazine derivatives attractive for the development of compound libraries for high-throughput screening. The introduction of various substituents onto the pyrazine core allows for the fine-tuning of a molecule's stereoelectronic properties to optimize its pharmacological profile.

Physicochemical Properties of this compound

This compound is a key building block for the synthesis of more complex, biologically active molecules.[4] A thorough understanding of its physicochemical properties is essential for its effective utilization in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [5] |

| Molecular Weight | 138.12 g/mol | [6] |

| CAS Number | 32205-72-4 | [7] |

| Appearance | Solid | - |

| Solubility | Soluble in common organic solvents | General Knowledge |

| Purity | Typically ≥97% | [6] |

| Storage | -20°C, sealed, away from moisture | [6] |

The presence of the aldehyde group at the 2-position and the methoxy group at the 5-position provides two distinct points for chemical modification. The aldehyde is a versatile functional group that can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and various condensation reactions.[8] The methoxy group, while less reactive, can influence the electronic properties of the pyrazine ring and can be a site for demethylation to reveal a hydroxyl group for further functionalization.

Synthetic Utility in the Development of Bioactive Molecules

The primary value of this compound lies in its role as a precursor to more elaborate molecules with therapeutic potential. Its aldehyde functionality serves as a key handle for introducing diversity and building molecular complexity.

General Reaction Pathways

The aldehyde group of this compound is the primary site of reactivity, enabling a variety of synthetic transformations.

Caption: Key reaction pathways of this compound.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for drug development.[9] The pyrazine scaffold is a common feature in many clinically approved and investigational kinase inhibitors.[9][10]

While a specific, marketed drug originating directly from this compound is not publicly documented, its structure is highly amenable to the synthesis of kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that provide selectivity and potency.

A plausible synthetic route to a hypothetical kinase inhibitor, based on common medicinal chemistry strategies, is outlined below. This workflow demonstrates how this compound can be utilized to rapidly generate diverse molecular entities for biological screening.

Caption: Hypothetical workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound. These protocols are intended as a guide and may require optimization based on the specific substrate and desired product.

General Protocol for Reductive Amination

This protocol describes a one-pot procedure for the synthesis of N-substituted (5-methoxypyrazin-2-yl)methanamines.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DCE or DCM, add the desired amine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Monitor for any gas evolution.

-

Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (5-methoxypyrazin-2-yl)methanamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Structurally Related Pyrazine Derivatives

While this compound itself is not known to be biologically active, the pyrazine derivatives that can be synthesized from it belong to classes of compounds with well-documented and potent biological effects.

| Biological Activity | Target/Mechanism | Example Pyrazine-Based Molecules | Reference |

| Anti-cancer | Kinase inhibition (e.g., Aurora kinases, MK-2) | Imidazo[1,2-a]pyrazine-based inhibitors, Aminopyrazine derivatives | [11][12] |

| Anti-tubercular | Inhibition of essential mycobacterial enzymes | Pyrazine-based hybrid molecules | [2] |

| Anti-inflammatory | Inhibition of pro-inflammatory signaling pathways | Pyrazine derivatives | [1] |

| Antiviral | Inhibition of viral replication | (North)-methanocarbathymine derivatives | [6] |

The diverse biological activities of pyrazine-containing molecules underscore the potential of this compound as a starting material for the discovery of novel therapeutics. The ability to readily synthesize a wide array of derivatives from this intermediate allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic importance lies not in its own biological activity, but in its utility as a synthetic intermediate for the construction of complex, biologically active pyrazine derivatives. The aldehyde functionality provides a convenient handle for the introduction of molecular diversity, making it an ideal starting material for the generation of compound libraries for drug discovery programs. Researchers in the fields of oncology, infectious diseases, and inflammatory disorders can leverage the reactivity of this compound to synthesize novel chemical entities with the potential to become next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and biological evaluation of 5-substituted derivatives of the potent antiherpes agent (north)-methanocarbathymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Toxicological Deep Dive into 5-Methoxypyrazine-2-carbaldehyde: A Guide for Researchers

Introduction: The Scientific Context of 5-Methoxypyrazine-2-carbaldehyde

This compound, a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₂, belongs to the pyrazine family.[1][2][3][4][5][6] Pyrazines are prevalent in nature, contributing to the aroma and flavor of many cooked and fermented foods.[7] In the pharmaceutical and fragrance industries, substituted pyrazines are of significant interest as building blocks for novel compounds and as fragrance ingredients. Understanding the toxicological profile of such molecules is a cornerstone of safe development and application.

This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to a scarcity of direct studies on this specific molecule, this guide employs a scientifically rigorous "read-across" approach, leveraging data from structurally related pyrazine derivatives to forecast potential hazards. This methodology, common in toxicological risk assessment for data-poor chemicals, allows for informed decision-making while highlighting areas for future empirical investigation.

Physicochemical Properties and Predicted Bioavailability

A molecule's journey through a biological system is fundamentally governed by its physicochemical properties. For this compound, these parameters offer initial clues into its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| LogP (predicted) | 0.2977 | [1] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [1] |

The low predicted octanol-water partition coefficient (LogP) suggests that this compound is relatively hydrophilic, which may influence its absorption and distribution. The TPSA, a measure of the polar surface area, is also a key indicator of a molecule's ability to permeate cell membranes.

Toxicological Assessment: A Read-Across Approach

The following sections detail the toxicological profile of this compound, primarily based on data from closely related pyrazine derivatives. The rationale for this read-across is the structural similarity and the conserved metabolic pathways within the pyrazine class of compounds.

Acute Toxicity

While no specific LD50 data is available for this compound, a Safety Data Sheet (SDS) for the structurally similar compound 2-sec-Butyl-3-methoxypyrazine indicates that it is considered moderately toxic upon single ingestion, short-term inhalation, or skin contact.[8] This suggests that this compound may also be harmful if swallowed, inhaled, or in contact with the skin.

Skin and Eye Irritation

The SDS for 5-Methoxypyrazine-2-carboxylic Acid, another close structural analog, classifies it as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[9] This is a significant finding, as the aldehyde group in our target molecule can also be reactive and potentially cause irritation. The SDS for 2-sec-Butyl-3-methoxypyrazine corroborates this, also listing it as a skin and eye irritant.[8]

Causality Insight: The irritant potential of these molecules is likely linked to their ability to react with biological macromolecules, such as proteins, in the skin and eyes. The aldehyde and carboxylic acid functionalities can participate in such interactions, leading to an inflammatory response.

Skin Sensitization